![molecular formula C12H16BrNO B12636563 N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
N-[4-(4-bromophenyl)butan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromophenyl)butan-2-yl]acetamide is an organic compound with the molecular formula C12H16BrNO This compound is characterized by the presence of a bromophenyl group attached to a butan-2-yl chain, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)butan-2-yl]acetamide typically involves the reaction of 4-bromobenzyl chloride with butan-2-amine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
N-[4-(4-bromophenyl)butan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)butanoic acid or 4-(4-bromophenyl)butan-2-one.
Reduction: Formation of N-[4-(phenyl)butan-2-yl]acetamide.
Substitution: Formation of N-[4-(4-aminophenyl)butan-2-yl]acetamide or N-[4-(4-mercaptophenyl)butan-2-yl]acetamide.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[4-(4-bromophenyl)butan-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the butan-2-yl chain, making it less hydrophobic.
N-[4-(4-chlorophenyl)butan-2-yl]acetamide: Contains a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
N-[4-(4-methylphenyl)butan-2-yl]acetamide: Contains a methyl group instead of bromine, altering its electronic and steric properties.
Uniqueness
N-[4-(4-bromophenyl)butan-2-yl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.
属性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC 名称 |
N-[4-(4-bromophenyl)butan-2-yl]acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-9(14-10(2)15)3-4-11-5-7-12(13)8-6-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
ROBLHDIJOMEAAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)Br)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine](/img/structure/B12636481.png)
![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
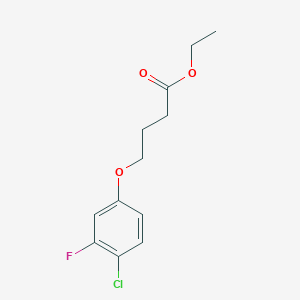
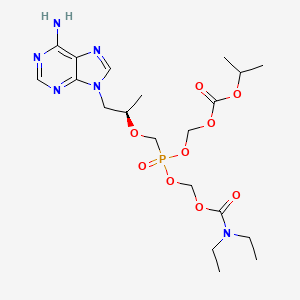
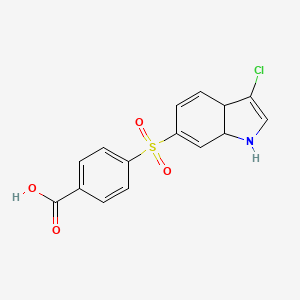
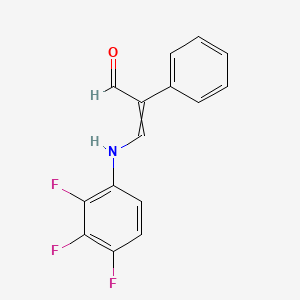
![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
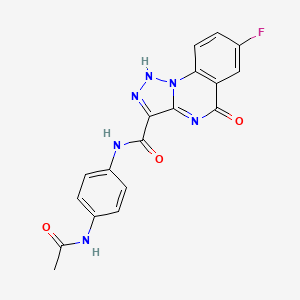
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
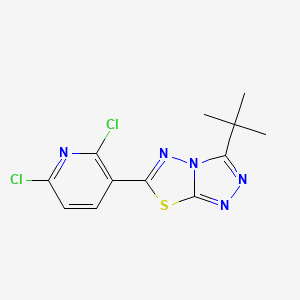
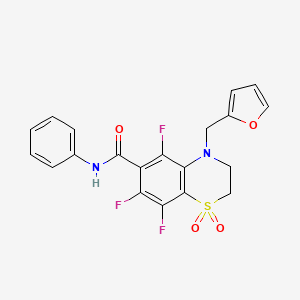
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
